2-Hydrazinyl-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Researchers developing kinase-targeted fragment libraries often face impure building blocks that confound hit validation. This thiophene-pyrimidine scaffold solves that with NLT 98% certified purity, eliminating pre-use repurification. The free C2 hydrazinyl group enables rapid condensation with aldehydes/ketones to generate hydrazone libraries for fragment-based screening. Its C6 trifluoromethyl group enhances metabolic stability (predicted 2-10× microsomal half-life improvement vs. non-fluorinated analogs), while the 5-methylthiophene moiety optimizes lipophilicity for hinge-binding pocket engagement. Suitable as a reference standard in HPLC/LC-MS method development for thiophene-pyrimidine analog quantification.

Molecular Formula C10H9F3N4S
Molecular Weight 274.27
CAS No. 861432-48-6
Cat. No. B2558419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazinyl-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine
CAS861432-48-6
Molecular FormulaC10H9F3N4S
Molecular Weight274.27
Structural Identifiers
SMILESCC1=CC=C(S1)C2=CC(=NC(=N2)NN)C(F)(F)F
InChIInChI=1S/C10H9F3N4S/c1-5-2-3-7(18-5)6-4-8(10(11,12)13)16-9(15-6)17-14/h2-4H,14H2,1H3,(H,15,16,17)
InChIKeyKDOKWILBIFFGKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Multi-Substituted Pyrimidine Scaffold with Heterocyclic Architecture


2-Hydrazinyl-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine (CAS 861432-48-6) is a heterocyclic small molecule with the molecular formula C₁₀H₉F₃N₄S and a molecular weight of 274.27 g·mol⁻¹ . The compound features a pyrimidine core substituted at the C2 position with a hydrazinyl (–NHNH₂) group, at C4 with a 5-methylthiophen-2-yl moiety, and at C6 with a trifluoromethyl (–CF₃) group . This specific substitution pattern places it within a family of thiophene-pyrimidine derivatives that have attracted interest in medicinal chemistry for their potential anticancer, anti-inflammatory, and kinase-inhibitory activities [1].

Derivatization handle Free hydrazinyl at C2 enables hydrazone, pyrazole, and triazole library synthesis for fragment-based lead generation.
Kinase-targeting scaffold Thiophene-pyrimidine core aligns with ATP-binding hinge motifs; reported class-level anti-proliferative activity in EGFR-expressing lines.
Metabolic stability profile CF3 at C6 predicted to enhance oxidative metabolic stability vs. non-fluorinated analogs, supporting sustained exposure in cell assays.
Lipophilicity modulation 5-Methylthiophene substitution provides a computed logP increase, potentially improving passive permeability in intact-cell models.

Why Generic Substitution of Thiophene-Pyrimidine Analogs Fails


In-class thiophene-pyrimidine derivatives often exhibit divergent biological and physicochemical profiles driven by subtle structural variations. The C2 substituent critically determines both the compound's reactivity for further derivatization and its initial biological activity; replacing the hydrazinyl group with a sulfanylacetate, ethylsulfonyl, or pyrazolyl moiety fundamentally alters hydrogen-bonding capacity, nucleophilicity, and metabolic stability . Similarly, the absence of the methyl group on the thiophene ring — as in the unsubstituted thiophene analog (CAS 832737-83-4) — reduces lipophilicity (cLogP) and may diminish π-stacking interactions with hydrophobic protein binding pockets, while the trifluoromethyl group at C6 enhances metabolic stability and electron-withdrawing character in ways that cannot be replicated by methyl or halogen substituents alone [1]. Generic substitution without quantitative head-to-head validation therefore risks compromising experimental reproducibility and structure-activity relationship (SAR) continuity.

C2 Reactivity Replacing hydrazinyl with sulfanylacetate or ethylsulfonyl eliminates nucleophilic derivatization pathways, limiting library diversity.
Thiophene Substitution Demethylated thiophene analog (CAS 832737-83-4) shows lower predicted lipophilicity, potentially altering cell permeability and target engagement.
C6 Substituent Non-fluorinated pyrimidine analogs lack the CF3-mediated metabolic stability enhancement; oxidative clearance may be higher, impacting cellular assay window.

Quantitative Differentiation Against Closest Structural Comparators


Hydrazinyl-Directed Derivatization Chemistry

The target compound bears a free hydrazinyl (–NHNH₂) group at the C2 position of the pyrimidine ring, which serves as a nucleophilic handle for forming hydrazones, pyrazoles, and triazoles under mild conditions. In contrast, the closest commercially available analogs — 2-{[4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid (CAS 862679-50-3) and 2-(ethylsulfonyl)-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine (CAS 832737-60-7) — possess a thioether/sulfonyl linkage that lacks the nucleophilic reactivity required for hydrazone formation and precludes direct conjugation to carbonyl-containing pharmacophores . The hydrazinyl compound can undergo condensation with aldehydes or ketones to generate structurally diverse hydrazone libraries, a key advantage in fragment-based lead generation.

Hydrazinyl reactivity
Cross-study comparable
Target: –NHNH₂ enables condensation with aldehydes/ketones → hydrazones, pyrazoles. Comparators: –SCH₂COOH and –SO₂Et are non-nucleophilic, no carbonyl conjugation.
Enables broader derivatization space for fragment libraries.
Reactivity established from functional group analysis.
Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Certified Purity Benchmarking for Reliable Assays

The target compound is commercially available at a certified purity of NLT 98% (MolCore), as confirmed by ISO-certified quality systems . In comparison, the most widely listed purity for this compound across other suppliers is 95% (Chemenu, Leyan) , and the unsubstituted thiophene analog (CAS 832737-83-4) is routinely supplied at 95% . A 3-percentage-point purity differential translates to a reduction in total impurities from ≤5% to ≤2%, representing a ≥2.5-fold decrease in unidentified contaminants.

Purity benchmarking
Head-to-head
Target purity NLT 98% (ISO-certified). Common comparator purity 95%; impurity burden reduced by ≥60%.
Higher purity reduces confounding impurities for SAR assays.
Supplier CoA verification recommended before critical experiments.
Quality Control Procurement Assay Development

Lipophilicity Advantage of 5-Methylthiophene Substitution

The presence of a methyl group at the 5-position of the thiophene ring distinguishes the target compound from the demethylated analog 2-hydrazinyl-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine (CAS 832737-83-4, MW 260.24) . Based on the well-established Hansch π-value for aromatic methyl substitution (π = +0.52), the addition of a methyl group to the thiophene ring is predicted to increase logP by approximately 0.5–0.7 log units [1]. This increment in lipophilicity can enhance passive membrane permeability and modulate plasma protein binding in cellular assays.

Lipophilicity prediction
Class-level
Target: cLogP ~2.5–3.0 (5-methylthiophene). Comparator (demethylated): cLogP ~2.0–2.3. ΔcLogP ≈ +0.5–0.7 (Hansch π = +0.52).
Predicted higher lipophilicity may support passive permeability in cell assays.
In silico estimate; not experimentally measured for this compound.
Physicochemical Properties Drug Design ADME Prediction

Anti-Proliferative Activity of the Thiophene-Pyrimidine Class

Although no direct biological data are publicly available for CAS 861432-48-6, closely related thiophene-pyrimidine derivatives have demonstrated potent anti-proliferative activity. The most active compound (13a) from a series of structurally analogous thiophene-pyrimidine derivatives exhibited IC₅₀ values of 4.34 ± 0.60 μM (A549) and 3.79 ± 0.57 μM (A431), comparable to the clinical EGFR inhibitor olmutinib [1]. Separately, a 2-hydrazinyl-substituted pyrimidine bearing a prop-2-yn-1-ylthio group at C2 and a pyridin-2-ylmethylene-hydrazinyl moiety displayed an IC₅₀ of 1.37 μmol·L⁻¹ against PC-3 prostate cancer cells, surpassing 5-fluorouracil [2]. These data indicate that the thiophene-pyrimidine-hydrazine chemotype is compatible with low-micromolar to sub-micromolar anti-proliferative potency, establishing a performance benchmark for the target compound.

Anti-proliferative class activity
Class-level
No direct data for CAS 861432-48-6. Analog 13a IC₅₀ 3.79–4.34 μM (A431/A549); hydrazinyl analog 12l IC₅₀ 1.37 μM (PC-3).
Supports anti-proliferative screening context for EGFR-expressing or hormone-responsive lines.
Requires direct validation; class-typical range 1.37–4.34 μM from MTT assays.
Cancer Research Kinase Inhibition Anti-Proliferative Activity

Metabolic Stability Conferred by the Trifluoromethyl Group

The trifluoromethyl group at the C6 position of the pyrimidine ring is a well-characterized metabolic stability enhancer. In the broader class of CF₃-substituted heterocycles, the strong electron-withdrawing effect of –CF₃ reduces the electron density of the aromatic ring, making it less susceptible to cytochrome P450-mediated oxidative metabolism [1]. SAR studies on pyrimidine derivatives have demonstrated that replacing a –CH₃ or –H at the 6-position with –CF₃ can increase metabolic half-life (t₁/₂) in human liver microsomes by 2- to 10-fold, depending on the specific scaffold [2]. While direct microsomal stability data for CAS 861432-48-6 are unavailable, the presence of –CF₃ at C6 distinguishes it from non-fluorinated analogs such as 2-hydrazinyl-5-methyl-4-(2-thienyl)pyrimidine (CAS 1019257-99-8), which lacks any fluorine substitution and is expected to exhibit significantly higher oxidative clearance.

Metabolic stability inference
Class-level
CF3 at C6 predicted to reduce CYP450-mediated oxidation. Class-level microsomal t₁/₂ enhancement 2–10× vs. –CH₃/H at C6.
May support sustained compound exposure in cell-based assays.
Inference from CF3-pyrimidine literature; no direct microsomal data for this compound.
Metabolic Stability Drug Metabolism Pharmacokinetics

Research and Industrial Application Scenarios


Hydrazone Library Synthesis for Kinase Inhibitor Screening

The free hydrazinyl group at C2 enables rapid condensation with diverse aldehydes and ketones to generate hydrazone libraries. This chemistry is directly applicable to fragment-based screening campaigns targeting kinase ATP-binding pockets, where the thiophene-pyrimidine core can serve as a hinge-binding motif. The structural precedent set by compound 12l (IC₅₀ = 1.37 μM against PC-3) and the thiophene-pyrimidine EGFR inhibitor 13a (IC₅₀ = 3.79–4.34 μM) supports the use of this chemotype for anti-proliferative lead discovery [1]. The NLT 98% purity of the starting material minimizes confounding impurities during initial hit validation.

Structure-Metabolism Relationship Studies Across Pyrimidine Scaffolds

The compound's trifluoromethyl group at C6 provides a distinct advantage for structure-metabolism relationship studies. Researchers can directly compare the in vitro metabolic stability of this compound against its non-fluorinated analog (e.g., CAS 1019257-99-8) or the demethylated thiophene analog (CAS 832737-83-4) in human or rodent liver microsome assays [2]. The predicted 2- to 10-fold enhancement in microsomal half-life attributable to the –CF₃ group, combined with the lipophilicity contribution of the 5-methylthiophene moiety, makes this compound an ideal probe for dissecting the relative contributions of fluorine substitution and methyl substitution to overall ADME properties.

Affinity-Based Protein Profiling Probe Development

The hydrazinyl group can be chemoselectively functionalized with alkyne- or biotin-containing aldehydes to generate activity-based probes for target deconvolution. Given the documented anti-proliferative activity of structurally related thiophene-pyrimidine derivatives against EGFR-driven cancer lines [1], a probe derived from this compound could be used in pull-down/MS-based target identification studies in A431 or A549 cell lysates, enabling the identification of novel kinase targets or off-targets for this chemotype.

High-Purity Reference Standard for Analytical Methods

With a certified purity of NLT 98%, this compound is suitable for use as a reference standard in HPLC, LC-MS, or NMR method development and validation for thiophene-pyrimidine analogs. Its purity exceeds the typical 95% specification of competing suppliers and the unsubstituted thiophene analog, reducing the need for pre-use repurification and ensuring more reliable calibration curves in quantitative bioanalytical workflows .

Application
Selection Property
Validation Focus
Kinase inhibitor fragment library synthesis
C2 hydrazinyl condensation handle
Derivatization efficiency and hydrazone purity
Pyrimidine structure-metabolism relationship studies
CF3 metabolic stability and methylthiophene lipophilicity
In vitro microsomal stability comparison across analogs
Kinase target identification via activity-based protein profiling
Hydrazinyl chemoselective functionalization
Pull-down/MS target engagement in cell lysates
Analytical reference standard for thiophene-pyrimidine analogs
Certified high purity (ISO)
HPLC/LC-MS calibration accuracy and impurity profiling
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